molecular formula C15H14N2O5S2 B2863976 Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate CAS No. 896353-38-1

Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2863976
CAS No.: 896353-38-1
M. Wt: 366.41
InChI Key: GLGMQDABLHSYQL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5, an ethyl ester at position 3, and a 4-(methylthio)benzamido moiety at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methylthio) groups, creating a unique electronic profile.

Properties

IUPAC Name

ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-3-22-15(19)11-8-12(17(20)21)24-14(11)16-13(18)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGMQDABLHSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C17H18N2O6S
  • Molecular Weight : 378.40 g/mol

This compound features a thiophene ring, which is known for its biological activity, and a nitro group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG2 (liver)21.00
MCF-7 (breast)26.10
A549 (lung)30.50

The IC50 values indicate that the compound is particularly potent against HepG2 cells, suggesting a potential for liver cancer treatment .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. The results showed that modifications in the thiophene structure significantly affected antimicrobial potency, with this compound exhibiting one of the highest activities against Bacillus subtilis .
  • Anticancer Mechanism Investigation : Another study focused on understanding the anticancer mechanisms of this compound through molecular docking studies. The results indicated strong binding affinity to key proteins involved in cancer proliferation, supporting its potential as a lead compound for further development in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate ()
  • Key Differences : Replaces the thiophene ring with a thiazole and introduces a trifluoromethyl group.
  • Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the methylthio group in the target compound.
Ethyl 4-methylamino-3-nitrobenzoate ()
  • Key Differences: A benzoate ester with nitro and methylamino groups on a benzene ring.
  • Impact: The absence of a thiophene ring reduces aromatic conjugation, while the methylamino group (electron-donating) counterbalances the nitro group’s electron-withdrawing effect. This contrasts with the target compound’s sulfur-rich structure, which may enhance stability in oxidative environments .
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate ()
  • Key Differences: Features a fluorobenzyl group and a dimethylamino substituent.
  • The dimethylamino group increases basicity, likely improving solubility in acidic conditions compared to the methylthio-benzamido group .

Preparation Methods

Direct Functionalization via Ullmann Coupling

A patent describes palladium-catalyzed coupling for introducing aryl groups to thiophenes:

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
  • Base : Cs₂CO₃.
  • Solvent : Toluene at 110°C.

Yield : 65–70% for analogous arylations.

Microwave-Assisted Synthesis

A PMC study highlights microwave acceleration for similar amidation reactions:

  • Power : 300 W.
  • Time : 20 minutes.
  • Solvent : DMF.

Advantage : 95% conversion vs. 80% under conventional heating.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous-flow nitration : Reduces thermal runaway risks.
  • Crystallization optimization : Use anti-solvent (hexane) for higher purity.

Cost Analysis

Component Cost per kg (USD)
Ethyl cyanoacetate 38.79
4-(Methylthio)benzoyl chloride 120.00 (estimated)
Sulfur 5.00

Challenges and Optimization

Key Issues

  • Nitro group instability : Degradation observed above 50°C.
  • Thiophene ring sulfonation : Mitigated by low-temperature nitration.

Optimization Strategies

  • Catalyst screening : Zeolites enhance nitration regioselectivity.
  • Solvent-free acylation : Reduces waste and improves atom economy.

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